Toceranib

Content Navigation

Researchers sourcing reference standards for canine oncology often face irreproducibility due to inappropriate kinase inhibitor substitutions. Toceranib resolves this with its distinct pyrrolidine tail, ensuring assay and formulation fidelity.

- Sub-10 nM IC50 against c-Kit exon 11 ITD in mastocytoma models, overcoming imatinib resistance.

- 1:1 VEGFR2/PDGFRβ inhibition (6 nM vs 5 nM) for dual-pathway studies, unlike sunitinib's skewed profile.

- Free base for in vitro DMSO-soluble screens; phosphate salt for in vivo formulations.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

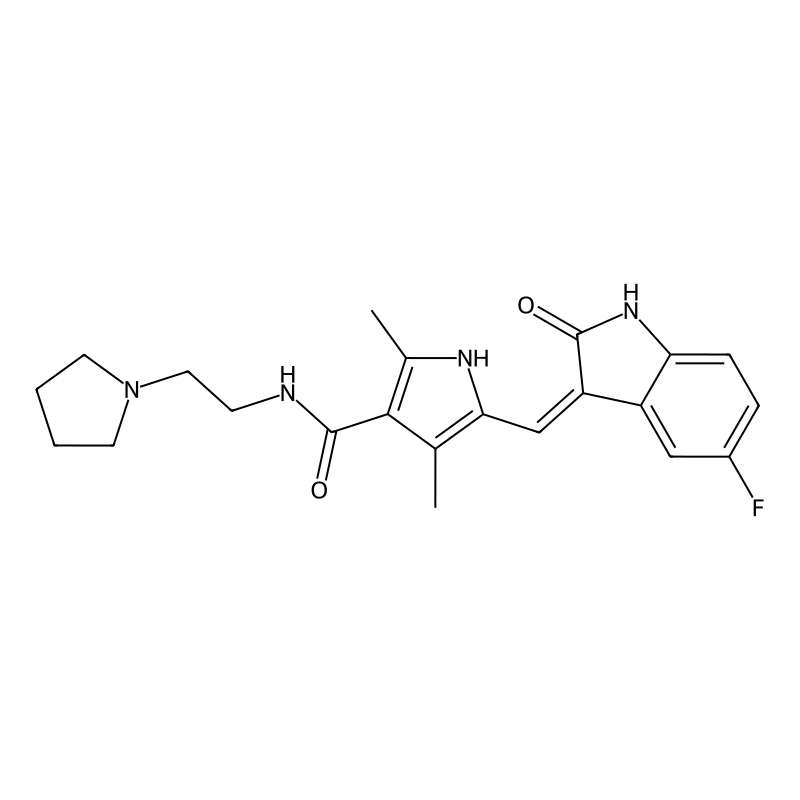

Toceranib (CAS 356068-94-5) is a highly potent, indolinone-derived multi-targeted receptor tyrosine kinase (RTK) inhibitor, primarily recognized as the active pharmaceutical ingredient (API) behind the first FDA-approved veterinary oncology drug . Structurally characterized by a 5-fluoro-oxindole core and a distinct pyrrolidine tail, it acts as a competitive inhibitor at the ATP-binding site of c-Kit, VEGFR2 (Flk-1), and PDGFRβ . In procurement contexts, the free base form is typically sourced for in vitro assay development, offering reliable solubility in DMSO (up to 2.4 mg/mL) for high-throughput screening, while its phosphate salt is preferred for aqueous in vivo formulations . Its established baseline as a standard-of-care molecule in comparative oncology makes it a critical reference material for laboratories and contract development and manufacturing organizations (CDMOs) evaluating novel kinase inhibitors or developing veterinary formulations [1].

Research Fit

While toceranib shares a nearly identical indolinone core with sunitinib, substituting sunitinib in procurement or formulation workflows is fundamentally flawed due to a critical side-chain modification: toceranib features a pyrrolidine ring instead of sunitinib's diethylamine group[1]. This specific structural difference alters the molecule's lipophilicity, basicity, and pharmacokinetic exposure, making toceranib the strict, non-interchangeable standard for canine comparative oncology models and veterinary solid dosage formulations[2]. Furthermore, substituting broad c-Kit inhibitors like imatinib fails in specific mutant assays; toceranib maintains sub-10 nM potency against exon 11 internal tandem duplication (ITD) c-Kit mutations in mastocytoma models, whereas imatinib often exhibits primary or secondary resistance, requiring significantly higher concentrations to achieve comparable inhibition [3]. Consequently, using analogs compromises both formulation validity and assay reproducibility.

Substitution Risk

References

- [1] MDPI. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation.

- [2] MDPI. Exposure-Response Relationships for Toceranib in Dogs with Solid Tumors: A Pilot Study.

- [3] PMC. Development of an in vitro model of acquired resistance to toceranib phosphate (Palladia) in canine mast cell tumor.

c-Kit Inhibition in Mastocytoma Models

In comparative in vitro models utilizing the canine C2 mastocytoma cell line (which harbors an activating ITD mutation in c-kit), toceranib demonstrates profound anti-proliferative efficacy with an IC50 of <10 nM[1]. In contrast, benchmark human c-Kit inhibitors like imatinib often show reduced efficacy or require significantly higher concentrations (often >100 nM) to inhibit similar mutant variants, making them susceptible to bypass signaling resistance[2].

| Evidence Dimension | In vitro cell proliferation inhibition (IC50) |

| Target Compound Data | Toceranib: < 10 nM |

| Comparator Or Baseline | Imatinib: > 100 nM (typical for resistant mutant lines) |

| Quantified Difference | >10-fold higher potency for toceranib in specific ITD-mutant models |

| Conditions | C2 mastocytoma cell line proliferation assay |

Procurement of toceranib is essential for researchers needing a highly potent positive control in assays involving ITD-mutated c-Kit, where imatinib fails to provide a reliable baseline.

Dual VEGFR2 and PDGFRβ Inhibition

Toceranib exhibits a highly balanced inhibition profile against key angiogenic receptors, with Ki values of 6 nM for VEGFR2 (Flk-1/KDR) and 5 nM for PDGFRβ. In contrast, its structural analog sunitinib displays a heavily skewed profile, with an IC50 of 80 nM for VEGFR2 and 2 nM for PDGFRβ . This near 1:1 equipotency of toceranib ensures that both pathways are suppressed simultaneously at low nanomolar concentrations.

| Evidence Dimension | Kinase inhibition potency (Ki / IC50) |

| Target Compound Data | Toceranib: 6 nM (VEGFR2) and 5 nM (PDGFRβ) |

| Comparator Or Baseline | Sunitinib: 80 nM (VEGFR2) and 2 nM (PDGFRβ) |

| Quantified Difference | Toceranib provides a ~1:1 inhibition ratio, whereas sunitinib has a ~40-fold discrepancy between the two targets. |

| Conditions | Cell-free kinase binding/inhibition assays |

Buyers developing dual anti-angiogenic/anti-proliferative models should select toceranib to avoid the skewed, PDGFR-dominant inhibition profile characteristic of sunitinib.

Pyrrolidine Tail in Veterinary Formulation

The chemical structure of toceranib is distinguished from sunitinib by the presence of a pyrrolidine ring on the amide side chain, replacing sunitinib's diethylamine group [1]. This specific structural feature is the fundamental basis for its unique pharmacokinetic behavior, including its target Cmax exposure levels (e.g., >40 ng/mL for efficacy) in canine models [2].

| Evidence Dimension | Side-chain chemical structure |

| Target Compound Data | Toceranib: N-[2-(pyrrolidin-1-yl)ethyl] tail |

| Comparator Or Baseline | Sunitinib: N-[2-(diethylamino)ethyl] tail |

| Quantified Difference | Complete substitution of the terminal aliphatic amine with a cyclic pyrrolidine moiety. |

| Conditions | API synthesis and structural characterization |

CDMOs and formulators must procure the exact pyrrolidine-containing toceranib API to ensure bioequivalence and regulatory compliance when developing veterinary solid dosage forms.

Free Base Solubility Profile

As a free base (CAS 356068-94-5), toceranib is sparingly soluble in aqueous solutions but achieves reliable solubility in organic solvents, reaching up to 2.4 mg/mL (~6.05 mM) in DMSO with sonication or gentle warming . This contrasts with the requirements for in vivo dosing, which typically necessitate the procurement of the phosphate salt (Palladia) or the use of specialized co-solvents to overcome the free base's aqueous limitations .

| Evidence Dimension | Maximum solubility |

| Target Compound Data | Toceranib free base: ~2.4 mg/mL in DMSO |

| Comparator Or Baseline | Aqueous buffers: Sparingly soluble |

| Quantified Difference | Orders of magnitude higher solubility in DMSO compared to unformulated aqueous media. |

| Conditions | Laboratory stock solution preparation at room temperature |

Laboratory buyers must specifically procure the free base for DMSO-based high-throughput in vitro screening, while recognizing the need for salt conversion for aqueous in vivo applications.

Veterinary Formulation & CDMO

Because of its specific pyrrolidine-based structure, toceranib API is the mandatory precursor for CDMOs and animal health companies developing generic or advanced solid dosage forms for canine mast cell tumors. Substituting with sunitinib is impossible due to differing pharmacokinetic and regulatory profiles [1].

c-Kit Mutant Screening Models

Toceranib is the preferred positive control in in vitro assays utilizing canine C2 mastocytoma cells or other ITD-mutated c-Kit models. Its proven sub-10 nM IC50 provides a reliable baseline for evaluating novel kinase inhibitors in systems where imatinib exhibits bypass resistance [2].

Dual-Target Angiogenesis Assays

In cell-free or endothelial cell models requiring simultaneous, equipotent suppression of both VEGFR2 and PDGFRβ, toceranib is the ideal choice. Its ~1:1 inhibition ratio (6 nM vs. 5 nM) allows researchers to study dual-pathway blockade without the heavily skewed, PDGFR-dominant effects seen when using sunitinib.

Application Fit Matrix

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

ATC Code

KEGG Target based Classification of Drugs

Receptor tyrosine kinases (RTK)

PDGFR family

KIT (CD117) [HSA:3815] [KO:K05091]

Other CAS

Wikipedia

Use Classification

2: Wiles V, Hohenhaus A, Lamb K, Zaidi B, Camps-Palau M, Leibman N. Retrospective evaluation of toceranib phosphate (Palladia) in cats with oral squamous cell carcinoma. J Feline Med Surg. 2016 Jan 11. pii: 1098612X15622237. [Epub ahead of print] PubMed PMID: 26755491.

3: Jang JK, Chretin J, Bruyette D, Hu P, Epstein AL. Phase 1 Dose-Escalation Study with LEC/chTNT-3 and Toceranib Phosphate (Palladia(®)) in Dogs with Spontaneous Malignancies. J Cancer Sci Ther. 2015;7(6):167-174. Epub 2015 May 30. PubMed PMID: 26635918; PubMed Central PMCID: PMC4666026.

4: Burton JH, Venable RO, Vail DM, Williams LE, Clifford CA, Axiak-Bechtel SM, Avery AC, Thamm DH. Pulse-Administered Toceranib Phosphate Plus Lomustine for Treatment of Unresectable Mast Cell Tumors in Dogs. J Vet Intern Med. 2015 Jul-Aug;29(4):1098-104. doi: 10.1111/jvim.13573. Epub 2015 Jun 25. PubMed PMID: 26119008.

5: Gardner HL, London CA, Portela RA, Nguyen S, Rosenberg MP, Klein MK, Clifford C, Thamm DH, Vail DM, Bergman P, Crawford-Jakubiak M, Henry C, Locke J, Garrett LD. Maintenance therapy with toceranib following doxorubicin-based chemotherapy for canine splenic hemangiosarcoma. BMC Vet Res. 2015 Jun 11;11:131. doi: 10.1186/s12917-015-0446-1. PubMed PMID: 26062540; PubMed Central PMCID: PMC4464614.

6: London CA, Gardner HL, Mathie T, Stingle N, Portela R, Pennell ML, Clifford CA, Rosenberg MP, Vail DM, Williams LE, Cronin KL, Wilson-Robles H, Borgatti A, Henry CJ, Bailey DB, Locke J, Northrup NC, Crawford-Jakubiak M, Gill VL, Klein MK, Ruslander DM, Thamm DH, Phillips B, Post G. Impact of Toceranib/Piroxicam/Cyclophosphamide Maintenance Therapy on Outcome of Dogs with Appendicular Osteosarcoma following Amputation and Carboplatin Chemotherapy: A Multi-Institutional Study. PLoS One. 2015 Apr 29;10(4):e0124889. doi: 10.1371/journal.pone.0124889. eCollection 2015. PubMed PMID: 25923466; PubMed Central PMCID: PMC4414350.

7: Halsey CH, Gustafson DL, Rose BJ, Wolf-Ringwall A, Burnett RC, Duval DL, Avery AC, Thamm DH. Development of an in vitro model of acquired resistance to toceranib phosphate (Palladia®) in canine mast cell tumor. BMC Vet Res. 2014 May 6;10:105. doi: 10.1186/1746-6148-10-105. PubMed PMID: 24885200; PubMed Central PMCID: PMC4049511.

8: Pan X, Tsimbas K, Kurzman ID, Vail DM. Safety evaluation of combination CCNU and continuous toceranib phosphate (Palladia(®) ) in tumour-bearing dogs: a phase I dose-finding study. Vet Comp Oncol. 2014 Apr 16. doi: 10.1111/vco.12091. [Epub ahead of print] PubMed PMID: 24735385.

9: Bernabe LF, Portela R, Nguyen S, Kisseberth WC, Pennell M, Yancey MF, London CA. Evaluation of the adverse event profile and pharmacodynamics of toceranib phosphate administered to dogs with solid tumors at doses below the maximum tolerated dose. BMC Vet Res. 2013 Sep 30;9:190. doi: 10.1186/1746-6148-9-190. PubMed PMID: 24079884; PubMed Central PMCID: PMC3850926.

10: Pérez ML, Culver S, Owen JL, Dunbar M, Kow K, Breen M, Milner RJ. Partial cytogenetic response with toceranib and prednisone treatment in a young dog with chronic monocytic leukemia. Anticancer Drugs. 2013 Nov;24(10):1098-103. doi: 10.1097/CAD.0000000000000018. PubMed PMID: 23995854.

11: Leblanc AK, Miller AN, Galyon GD, Moyers TD, Long MJ, Stuckey AC, Wall JS, Morandi F. Preliminary evaluation of serial (18) FDG-PET/CT to assess response to toceranib phosphate therapy in canine cancer. Vet Radiol Ultrasound. 2012 May-Jun;53(3):348-57. doi: 10.1111/j.1740-8261.2012.01925.x. Epub 2012 Feb 24. PubMed PMID: 22360684.

12: Mitchell L, Thamm DH, Biller BJ. Clinical and immunomodulatory effects of toceranib combined with low-dose cyclophosphamide in dogs with cancer. J Vet Intern Med. 2012 Mar-Apr;26(2):355-62. doi: 10.1111/j.1939-1676.2011.00883.x. Epub 2012 Feb 4. PubMed PMID: 22303814.

13: London C, Mathie T, Stingle N, Clifford C, Haney S, Klein MK, Beaver L, Vickery K, Vail DM, Hershey B, Ettinger S, Vaughan A, Alvarez F, Hillman L, Kiselow M, Thamm D, Higginbotham ML, Gauthier M, Krick E, Phillips B, Ladue T, Jones P, Bryan J, Gill V, Novasad A, Fulton L, Carreras J, McNeill C, Henry C, Gillings S. Preliminary evidence for biologic activity of toceranib phosphate (Palladia(®)) in solid tumours. Vet Comp Oncol. 2012 Sep;10(3):194-205. doi: 10.1111/j.1476-5829.2011.00275.x. Epub 2011 Jun 1. PubMed PMID: 22236194; PubMed Central PMCID: PMC3732378.

14: de Vos J, Ramos Vega S, Noorman E, de Vos P. Primary frontal sinus squamous cell carcinoma in three dogs treated with piroxicam combined with carboplatin or toceranib. Vet Comp Oncol. 2012 Sep;10(3):206-13. doi: 10.1111/j.1476-5829.2011.00292.x. Epub 2011 Aug 30. PubMed PMID: 22236048.

15: Chon E, McCartan L, Kubicek LN, Vail DM. Safety evaluation of combination toceranib phosphate (Palladia®) and piroxicam in tumour-bearing dogs (excluding mast cell tumours): a phase I dose-finding study. Vet Comp Oncol. 2012 Sep;10(3):184-93. doi: 10.1111/j.1476-5829.2011.00265.x. Epub 2011 Mar 21. PubMed PMID: 22235941.

16: Robat C, London C, Bunting L, McCartan L, Stingle N, Selting K, Kurzman I, Vail DM. Safety evaluation of combination vinblastine and toceranib phosphate (Palladia®) in dogs: a phase I dose-finding study. Vet Comp Oncol. 2012 Sep;10(3):174-83. doi: 10.1111/j.1476-5829.2011.00261.x. Epub 2011 Jan 31. PubMed PMID: 22235914; PubMed Central PMCID: PMC3837095.

17: Carlsten KS, London CA, Haney S, Burnett R, Avery AC, Thamm DH. Multicenter prospective trial of hypofractionated radiation treatment, toceranib, and prednisone for measurable canine mast cell tumors. J Vet Intern Med. 2012 Jan-Feb;26(1):135-41. doi: 10.1111/j.1939-1676.2011.00851.x. Epub 2011 Dec 19. PubMed PMID: 22176473; PubMed Central PMCID: PMC3837098.

18: Yancey MF, Merritt DA, Lesman SP, Boucher JF, Michels GM. Pharmacokinetic properties of toceranib phosphate (Palladia, SU11654), a novel tyrosine kinase inhibitor, in laboratory dogs and dogs with mast cell tumors. J Vet Pharmacol Ther. 2010 Apr;33(2):162-71. doi: 10.1111/j.1365-2885.2009.01133.x. PubMed PMID: 20444041.

19: Yancey MF, Merritt DA, White JA, Marsh SA, Locuson CW. Distribution, metabolism, and excretion of toceranib phosphate (Palladia, SU11654), a novel tyrosine kinase inhibitor, in dogs. J Vet Pharmacol Ther. 2010 Apr;33(2):154-61. doi: 10.1111/j.1365-2885.2009.01120.x. PubMed PMID: 20444040.

20: London CA, Malpas PB, Wood-Follis SL, Boucher JF, Rusk AW, Rosenberg MP, Henry CJ, Mitchener KL, Klein MK, Hintermeister JG, Bergman PJ, Couto GC, Mauldin GN, Michels GM. Multi-center, placebo-controlled, double-blind, randomized study of oral toceranib phosphate (SU11654), a receptor tyrosine kinase inhibitor, for the treatment of dogs with recurrent (either local or distant) mast cell tumor following surgical excision. Clin Cancer Res. 2009 Jun 1;15(11):3856-65. doi: 10.1158/1078-0432.CCR-08-1860. Epub 2009 May 26. PubMed PMID: 19470739.

Explore Compound Types